![molecular formula C11H15Cl2F3N2 B1438529 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride CAS No. 1158215-71-4](/img/structure/B1438529.png)
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride
Overview
Description
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride (also known as 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride, 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride, or 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride) is an organic compound that is used in many scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 285.7 g/mol. 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride has been studied for its potential to be used in the synthesis of various compounds, as well as its potential biochemical and physiological effects.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold offers several advantages, including efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. The versatility of the pyrrolidine ring leads to novel biologically active compounds with diverse biological profiles, highlighting the importance of stereochemistry and substituent orientation in drug design (Li Petri et al., 2021).
Heterocyclic Compounds in Sensing and Pharmaceuticals
Heterocycles like pyrrolidine are crucial in developing optical sensors and pharmaceuticals due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. They also possess a range of biological and medicinal applications, underscoring their significance in creating compounds with potential utility in sensing and therapeutic domains (Jindal & Kaur, 2021).
Application in Synthesis and Catalysis
Complexes involving nitrogen heterocycles are integral in synthesizing diverse organic compounds, indicating the broad applicability of pyrrolidine derivatives in catalytic systems and organic synthesis. This includes the development of lead molecules through catalytic applications, showcasing the structural utility of nitrogen-containing heterocycles in enhancing synthetic methodologies (Parmar et al., 2023).
properties
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16;;/h3-4,7H,1-2,5-6,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCKLFBKZTYXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657471 | |
Record name | 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride | |
CAS RN |
1158215-71-4 | |
Record name | 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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